1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Medicinal Chemistry Process Chemistry Solid-Phase Synthesis

Researchers relying on non-fluorinated or des-methyl pyrazole-4-carbonyl chloride analogs risk divergent biological activity and failed SAR campaigns. This compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 5-methyl group controls steric environment-critical for reproducible structure-activity relationships. • Melting point 90-92°C (lower than non-fluorinated analog) facilitates solution-phase parallel synthesis. • Reactive acyl chloride enables rapid amide library generation. • Consistent 97% purity ensures reproducible coupling yields. Shipped under moisture-free conditions; store at 2-8°C.

Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
CAS No. 423768-49-4
Cat. No. B1333677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
CAS423768-49-4
Molecular FormulaC11H8ClFN2O
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl
InChIInChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3
InChIKeyINIAJXQDJISNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Pyrazole Intermediate Overview


1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS 423768-49-4) is a heterocyclic acyl chloride building block featuring a pyrazole core with a 5-methyl substituent and a 4-fluorophenyl group at the N1 position. With a molecular formula of C11H8ClFN2O and a molecular weight of 238.65 g/mol, this compound serves as a reactive electrophilic intermediate in the synthesis of amides, esters, and other pyrazole-containing derivatives [1]. Its structural features position it as a key scaffold for generating diverse compound libraries in medicinal chemistry and agrochemical research .

Reactive acyl chloride for amide and ester library synthesis
4-Fluorophenyl substituent for metabolic stability modulation in SAR
5-Methyl group provides steric control for reaction selectivity

Why Generic Substitution Fails


Substituting 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with a close analog, such as the non-fluorinated 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 205113-77-5) or the des-methyl 1-phenyl-1H-pyrazole-4-carbonyl chloride (CAS 267641-97-4), fundamentally alters the compound's physicochemical and electronic properties. The presence of the 4-fluoro substituent significantly impacts the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions . The 5-methyl group further dictates the steric environment around the reactive acyl chloride, influencing both reaction kinetics and the final conformation of derived products. Generic substitution without these precise structural features can lead to divergent biological activity profiles, altered reactivity, and failure in structure-activity relationship (SAR) campaigns [1]. The quantitative differences outlined in Section 3 provide a verifiable basis for selecting this specific derivative.

4-Fluoro removal May alter lipophilicity, metabolic stability, and target binding.
5-Methyl absence Shifts steric environment, reaction kinetics, and product conformation.
Analog substitution May produce divergent SAR profiles and unreliable library performance.

Quantitative Evidence vs. Analogs


Thermal Stability and Melting Point

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride exhibits a distinct solid-state behavior compared to its non-fluorinated counterpart. Its melting point is significantly lower, indicating altered intermolecular forces due to the fluorine atom. This property is critical for handling, storage, and use in automated synthesis platforms . In contrast, the non-fluorinated analog 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has a much higher melting point .

Melting point
Data to verify
90–92 °C
Non-fluorinated analog: 147 °C
~55–57 °C lower
May support easier handling and solution-phase synthesis.
Literature values; verify under your conditions.
Medicinal Chemistry Process Chemistry Solid-Phase Synthesis

Volatility and Boiling Point

The boiling point of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is predicted to be lower than that of its non-fluorinated comparator. This difference can impact purification strategies, particularly distillation, and influences vapor pressure considerations during large-scale reactions .

Boiling point
Data to verify
324.7 °C (pred.)
Non-fluorinated analog: 333.4 °C (pred.)
~8.7 °C lower
Marginally higher volatility may aid purification.
Predicted values; experimental confirmation needed.
Process Chemistry Purification Scale-Up

Density and Molecular Packing

The target compound has a significantly higher predicted density compared to its non-fluorinated analog. This difference is a direct consequence of the fluorine atom's greater mass and its influence on molecular packing in the solid state .

Density
Data to verify
1.473 g/cm³ (pred.)
Non-fluorinated analog: 1.26 g/cm³ (pred.)
~17% higher
May influence solid-phase and formulation behavior.
Predicted; validate for material-science use.
Crystallography Formulation Material Science

Purity and Supply Reliability

Leading suppliers consistently offer this compound at a high purity level (typically 97%), ensuring reliability in downstream applications . While similar purities are available for some analogs, the target compound's specification is well-documented across multiple vendors, reducing procurement risk .

Purity (typical)
Supplier specification
97%
Non-fluorinated analog: 95% typical
Up to 2% higher specification
Reduces procurement risk via consistent supplier CoA.
Multi-vendor specification; review batch CoA.
Chemical Synthesis Quality Control Reproducibility

Application Scenarios


Medicinal Chemistry: Fluorinated Carboxamide Libraries

The compound's primary utility lies in its role as a reactive acyl chloride for synthesizing diverse amide libraries. The presence of the 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate target binding. Researchers can leverage this compound to generate novel carboxamide derivatives, exploring SAR around the pyrazole core while benefiting from the fluorine atom's unique properties [1]. The quantifiable differences in physicochemical properties (e.g., lower melting point, higher density) compared to non-fluorinated analogs (as detailed in Section 3) make it a superior choice for solution-phase parallel synthesis and solid-supported reactions .

Agrochemical Intermediates: SDHI Fungicide Precursors

Pyrazole-4-carbonyl chlorides are crucial intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a major class of agrochemicals [1]. While the target compound is not a direct SDHI precursor, its structural features (specifically the 4-fluorophenyl and 5-methyl substitution) align with the pharmacophore of many modern agrochemicals. Its use can lead to the development of novel fungicidal or herbicidal candidates with improved physicochemical profiles. The reliable high purity (97%) from commercial sources ensures consistent yields and simplifies quality control during the scale-up of synthetic routes .

Advanced Materials and Coordination Chemistry

The compound's ability to act as an electrophilic building block extends to materials science, where it can be used to functionalize polymers or create novel ligands for metal complexes [1]. The 4-fluorophenyl group can influence the electronic properties of the resulting materials, while the 5-methyl group provides steric bulk that can fine-tune coordination geometry. The compound's distinct physical properties, particularly its lower melting point compared to the non-fluorinated analog, can facilitate its use in melt-phase reactions or as a co-monomer in polymer synthesis .

Application
Selection Property
Validation Focus
Medicinal chemistry libraries
4-Fluorophenyl modulation of metabolic stability
SAR exploration and amide-coupling efficiency
Agrochemical intermediate
Pyrazole pharmacophore alignment with SDHI motif
Purity and reactivity consistency for scale-up
Advanced materials
Electrophilic building block for polymer/ligand synthesis
Thermal and steric property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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